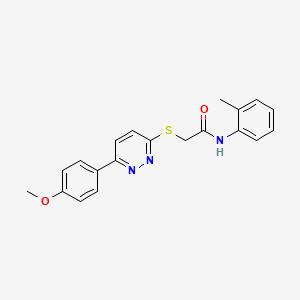

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Description

2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 4-methoxyphenyl group at the 6-position and a thioether linkage to an acetamide moiety. The N-substituent is an ortho-methylphenyl (o-tolyl) group.

The synthesis of such compounds typically involves nucleophilic substitution reactions between thiol-containing heterocycles (e.g., pyridazine-3-thiol derivatives) and halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF) . For example, compounds in and were synthesized via similar methodologies, yielding products with moderate to high purity (40–89% yields) .

Properties

IUPAC Name |

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-14-5-3-4-6-17(14)21-19(24)13-26-20-12-11-18(22-23-20)15-7-9-16(25-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGDRCIZCYUQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure, characterized by a pyridazine ring and various substituents, suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's reactivity and interaction with biological targets.

- Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Thioether Linkage : Provides stability and potential for further chemical modifications.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The presence of functional groups indicates potential for:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory or cancer pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antiinflammatory Activity

Research has indicated that pyridazine derivatives exhibit anti-inflammatory properties. For instance, related compounds have shown the ability to inhibit interleukin-1 beta (IL-1β) production in human cells stimulated by lipopolysaccharides (LPS), suggesting that this compound may similarly affect inflammatory pathways .

Anticancer Potential

Pyridazine derivatives are also being explored for their anticancer properties. Studies have indicated that modifications in the pyridazine structure can lead to significant cytotoxic effects against various cancer cell lines. For example, compounds with similar moieties have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Studies

- Inhibition of IL-1β Production :

- Cytotoxicity Against Cancer Cell Lines :

Comparative Analysis

The following table summarizes key findings related to the biological activity of similar pyridazine derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties . Research has shown that it can inhibit the proliferation of various cancer cell lines by interfering with critical cellular pathways involved in cell survival and growth.

Case Studies

- Prostate Cancer : In studies involving prostate cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Breast Cancer : Another study highlighted its effectiveness against triple-negative breast cancer cells, where it inhibited cell growth through metabolic pathways linked to glutamine consumption .

Antimicrobial Properties

Beyond its anticancer potential, this compound has also shown promise in antimicrobial applications . Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.

Other Therapeutic Applications

The compound's unique structure may allow for additional therapeutic applications:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic disorders, such as α-glucosidase, which is crucial for managing type 2 diabetes by regulating blood glucose levels .

- Antiviral Activity : Preliminary findings suggest that it may inhibit viral replication and entry into host cells, indicating potential use in antiviral therapies.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Substituent Effects

Key Observations :

- Core Heterocycle: Pyridazine (target compound) vs. pyridine (LBJ-03, 2c) or benzothiazole (3f).

- Substituent Effects: The 4-methoxyphenyl group (electron-donating) in the target compound may increase solubility compared to 4-methylphenyl () or cyanopyridinyl (LBJ-03) groups . The o-tolyl N-substituent introduces steric hindrance, which could reduce binding efficiency compared to smaller groups (e.g., thiazol-2-yl in 2c) .

Key Observations :

- Yields for pyridazine/pyridine-based thioacetamides range from 40–90%, with room-temperature reactions (e.g., LBJ-03) offering moderate efficiency .

- The target compound’s synthesis would likely follow methods analogous to and , using 6-(4-methoxyphenyl)pyridazine-3-thiol and 2-chloro-N-(o-tolyl)acetamide under basic conditions.

Physicochemical Properties

Table 3: Melting Points and Solubility Trends

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide?

The synthesis involves multi-step organic reactions, including pyridazine ring formation, introduction of the methoxyphenyl group, and coupling via a thioacetamide linkage. Key steps require precise control of temperature (e.g., 60–80°C for nucleophilic substitutions), solvent choice (polar aprotic solvents like DMF), and reaction time (typically 6–24 hours). Catalysts such as bases (e.g., NaOH) and coupling agents (e.g., EDCI) are critical for high yields (>70%) .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are standard for confirming molecular structure and purity (>95%). Infrared (IR) spectroscopy aids in identifying functional groups like the thioacetamide (–S–CO–NH–) and methoxyphenyl (–OCH₃) moieties .

Q. How can researchers initially screen the compound for biological activity?

Preliminary assays include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Similar pyridazine-thioacetamide derivatives show IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can competing side reactions during synthesis be mitigated to improve yield and selectivity?

Side reactions like oxidation of thiol intermediates or unwanted nucleophilic substitutions can be minimized by:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Sequential addition of reagents to control reactive intermediates.

- Optimizing stoichiometry (e.g., 1.2:1 molar ratio of pyridazine to acetamide precursors) .

Q. What strategies resolve ambiguities in spectroscopic data for structural confirmation?

Ambiguities in NMR peaks (e.g., overlapping signals) are addressed via:

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for definitive bond-length and angle data (if crystalline).

- Computational modeling (DFT calculations) to predict and match spectral patterns .

Q. How do structural modifications influence biological activity and pharmacokinetics?

- Methoxyphenyl group : Enhances lipophilicity and membrane permeability (logP ~3.2).

- Trifluoromethylphenyl moiety : Improves metabolic stability by resisting cytochrome P450 oxidation.

- Thioacetamide linker : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP pockets). Structure-Activity Relationship (SAR) studies should prioritize substitutions at the pyridazine C-6 and acetamide N-aryl positions .

Q. What experimental designs address contradictions in reported biological activities of analogous compounds?

Discrepancies (e.g., varying IC₅₀ values across studies) are resolved by:

- Standardizing assay protocols (e.g., cell line passage number, serum concentration).

- Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Conducting metabolic stability assays to account for compound degradation in vitro .

Q. How can stability and solubility challenges be addressed in formulation studies?

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes).

- Stability : Store at –20°C in anhydrous conditions; avoid extreme pH (<3 or >10) to prevent hydrolysis of the thioacetamide bond .

Methodological Comparison Tables

Q. Table 1: Key Synthetic Parameters for Pyridazine-Thioacetamide Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Source |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Prevents decomposition | |

| Solvent | DMF or DMSO | Enhances nucleophilicity | |

| Catalyst | EDCI/HOBt | Facilitates amide coupling |

Q. Table 2: Biological Activity of Structural Analogues

| Compound Modification | Assay Type | IC₅₀/EC₅₀ (μM) | Target Pathway | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl at C-6 | MTT (HeLa) | 12.3 ± 1.2 | Apoptosis induction | |

| Trifluoromethylphenyl at N-aryl | Kinase inhibition | 8.7 ± 0.9 | EGFR inhibition |

Future Research Directions

- Mechanistic Studies : Elucidate interactions with apoptosis regulators (e.g., Bcl-2, caspases) via siRNA knockdown assays.

- In Vivo Efficacy : Evaluate pharmacokinetics in rodent models to assess bioavailability and toxicity.

- Computational Screening : Virtual screening against novel targets (e.g., PD-L1) using molecular docking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.